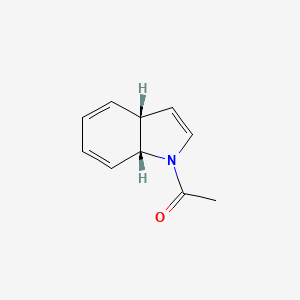
1-((3AR,7aR)-3a,7a-dihydro-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3AR,7aR)-3a,7a-dihydro-1H-indol-1-yl)ethanone is a compound characterized by its unique bicyclic structure, which includes an indole moiety
Preparation Methods
The synthesis of 1-((3AR,7aR)-3a,7a-dihydro-1H-indol-1-yl)ethanone typically involves several steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the ethanone moiety. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-((3AR,7aR)-3a,7a-dihydro-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-((3AR,7aR)-3a,7a-dihydro-1H-indol-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.
Biology: This compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 1-((3AR,7aR)-3a,7a-dihydro-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π interactions with aromatic residues in proteins, while the ethanone group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
1-((3AR,7aR)-3a,7a-dihydro-1H-indol-1-yl)ethanone can be compared with other similar compounds, such as:
1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone: This compound has a similar bicyclic structure but lacks the nitrogen atom present in the indole ring.
1-((3AR,7aR)-3a,7a-dihydro-1H-isoindol-1-yl)ethanone: This compound features an isoindole ring, which differs in the position of the nitrogen atom.
1-((3AR,7aR)-3a,7a-dihydro-1H-benzofuran-1-yl)ethanone: This compound contains a benzofuran ring instead of an indole ring. The uniqueness of this compound lies in its indole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-[(3aR,7aR)-3a,7a-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-7,9-10H,1H3/t9-,10-/m1/s1 |
InChI Key |
MCKLQDOPPJNHQO-NXEZZACHSA-N |
Isomeric SMILES |
CC(=O)N1C=C[C@@H]2[C@H]1C=CC=C2 |
Canonical SMILES |
CC(=O)N1C=CC2C1C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769905.png)
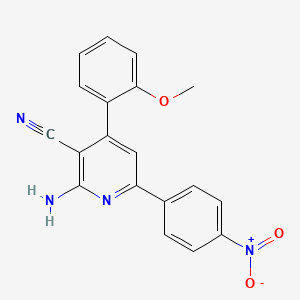
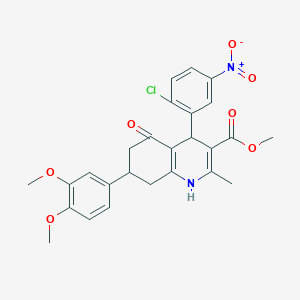
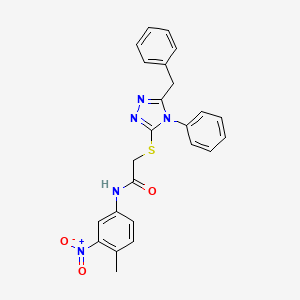
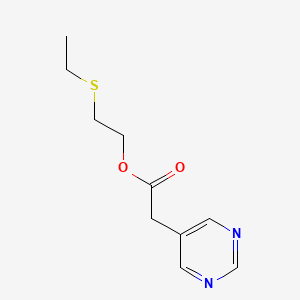
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11769918.png)
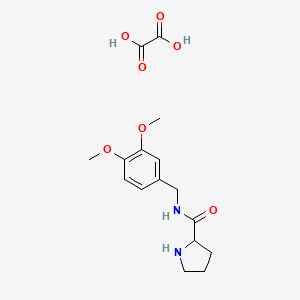
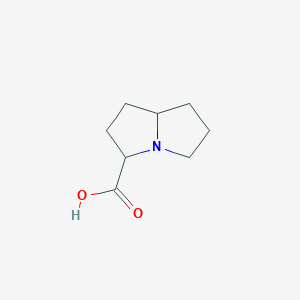

![6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B11769945.png)
![3-Aminobenzo[d]isothiazol-5-ol](/img/structure/B11769955.png)
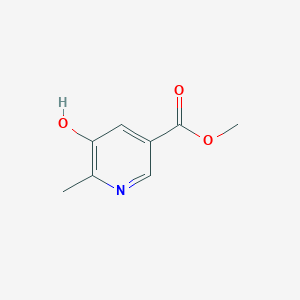
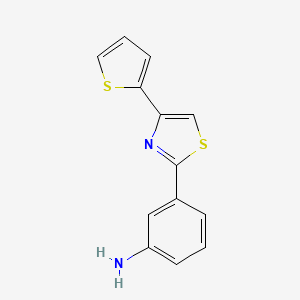
![N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11769975.png)
